2-(Trifluoromethyl)thiophene

Medicinal Chemistry ADME Drug Design

2-(Trifluoromethyl)thiophene (CAS 86093-76-7) is a fluorinated thiophene building block with the molecular formula C5H3F3S and a molecular weight of 152.14 g/mol, characterized by a trifluoromethyl (-CF3) substituent at the 2-position of the thiophene ring. The compound is a colorless to pale yellow liquid with a boiling point of approximately 95–108°C (reported range across vendors).

Molecular Formula C5H3F3S
Molecular Weight 152.14 g/mol
CAS No. 86093-76-7
Cat. No. B1302784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)thiophene
CAS86093-76-7
Molecular FormulaC5H3F3S
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(F)(F)F
InChIInChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H
InChIKeyFKGYFHXXFBKLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)thiophene (CAS 86093-76-7) for Procurement: Core Identity and Baseline Properties


2-(Trifluoromethyl)thiophene (CAS 86093-76-7) is a fluorinated thiophene building block with the molecular formula C5H3F3S and a molecular weight of 152.14 g/mol, characterized by a trifluoromethyl (-CF3) substituent at the 2-position of the thiophene ring . The compound is a colorless to pale yellow liquid with a boiling point of approximately 95–108°C (reported range across vendors) [1]. As a derivative of thiophene bearing one of the most strongly electron-withdrawing and lipophilic substituents in medicinal chemistry, this compound serves as a key intermediate in pharmaceutical synthesis (particularly antitumor and antiviral agents) and as a monomer for functionalized conductive polymers . It is typically supplied at purities ranging from 90% to 98%, with commercial availability from multiple established chemical suppliers .

Why 2-(Trifluoromethyl)thiophene Cannot Be Substituted by Other Thiophene Derivatives


Generic substitution of 2-(trifluoromethyl)thiophene with other thiophene analogs is not scientifically valid due to the profound and non-linear impact of the -CF3 group on molecular properties. Compared to unsubstituted thiophene or 2-halothiophenes (e.g., 2-chloro- or 2-bromothiophene), the -CF3 substituent introduces a dramatic increase in lipophilicity (ΔLogP), fundamentally alters the electronic character of the aromatic ring via strong -I inductive withdrawal, and confers distinct advantages in metabolic stability critical for drug development . Furthermore, the -CF3 group is not merely a steric or electronic placeholder; its presence dictates regioselectivity in cross-coupling reactions and enables photophysical properties unattainable with methyl or halogen substituents [1]. The evidence detailed below quantifies these differences, demonstrating that substitution with a non-fluorinated or differently substituted analog would result in a compound with divergent reactivity, physicochemical profile, and biological performance—rendering it unsuitable for applications where the precise electronic and lipophilic character of the 2-CF3-thiophene motif is required.

2-(Trifluoromethyl)thiophene (86093-76-7): Quantified Differentiation vs. Thiophene Analogs


Lipophilicity (LogP) Enhancement: 2-CF3-Thiophene vs. 2-Methylthiophene and Thiophene

2-(Trifluoromethyl)thiophene exhibits significantly elevated lipophilicity compared to thiophene and its 2-methyl analog, a critical determinant of membrane permeability and in vivo distribution. The calculated LogP (XLogP3) for the target compound is approximately 2.8–2.9 [1]. In contrast, unsubstituted thiophene has a LogP of ~1.8, and 2-methylthiophene has a LogP of ~2.2 [2]. The trifluoromethyl group increases lipophilicity by approximately 1.0 log unit relative to thiophene and 0.6–0.7 log units relative to the 2-methyl congener. This increase corresponds to a roughly 10-fold greater partition into nonpolar phases, with direct implications for passive membrane diffusion and blood-brain barrier penetration potential .

Medicinal Chemistry ADME Drug Design Lipophilicity

Electronic Withdrawal: Hammett σₚ of -CF3 vs. -Cl and -Br on Thiophene Reactivity

The trifluoromethyl group exerts the strongest electron-withdrawing effect among common thiophene 2-substituents, fundamentally altering the aromatic ring's susceptibility to electrophilic and nucleophilic attack. While direct σₚ values for 2-substituted thiophenes are less commonly tabulated than for benzene, the Hammett σₚ constant for -CF3 is 0.54, compared to 0.23 for -Cl and 0.23 for -Br [1]. This difference (>2× greater inductive withdrawal) is directly reflected in core-electron binding energies of sulfur in 2-substituted thiophenes, where the -CF3 group induces the most positive shift, indicating significant depletion of electron density at the sulfur atom [2]. The consequence is that 2-(trifluoromethyl)thiophene is substantially less reactive toward electrophilic substitution than 2-chloro- or 2-bromothiophene but more susceptible to nucleophilic aromatic substitution and C-H functionalization via directed metalation [3].

Physical Organic Chemistry Reaction Kinetics Cross-Coupling Electronic Effects

Physical Property Distinctions: Boiling Point and Density vs. 2-Halothiophenes

2-(Trifluoromethyl)thiophene possesses distinct physical properties compared to its 2-halo analogs that impact handling, purification, and large-scale process design. The target compound exhibits a boiling point of 95–108°C at atmospheric pressure [1]. This places it significantly lower than 2-chlorothiophene (128–130°C) and substantially lower than 2-bromothiophene (149–151°C) [2]. The density of 2-(trifluoromethyl)thiophene is approximately 1.35 g/cm³, intermediate between 2-chlorothiophene (~1.28 g/cm³) and 2-bromothiophene (~1.68 g/cm³) [3]. The combination of lower boiling point and moderate density reflects the -CF3 group's unique combination of high molecular weight (69 Da) yet relatively weak intermolecular forces compared to heavy halogens.

Process Chemistry Purification Volatility Physical Properties

Metabolic Stability Advantage: Trifluoromethyl vs. Methyl and Unsubstituted Thiophenes

The -CF3 group confers substantial metabolic stability advantages over non-fluorinated thiophene analogs, a key driver for its selection in drug discovery programs. While no direct head-to-head microsomal stability data for the isolated thiophene scaffold were identified in public literature, the metabolic benefit of aryl-CF3 substitution is a well-established class-level principle in medicinal chemistry . The strong C-F bonds (~485 kJ/mol) resist cytochrome P450-mediated oxidative metabolism that readily occurs at methyl groups (C-H ~410 kJ/mol) or at unsubstituted thiophene ring positions [1]. The electron-withdrawing nature of -CF3 additionally deactivates the thiophene ring toward electrophilic oxidation by CYP enzymes [2]. This class-level inference is supported by the documented use of 2-(trifluoromethyl)thiophene as an intermediate in antitumor and antiviral drug candidates where metabolic stability is a critical design parameter .

Drug Metabolism Pharmacokinetics Medicinal Chemistry Metabolic Stability

Recommended Procurement and Research Applications for 2-(Trifluoromethyl)thiophene (CAS 86093-76-7)


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Based on the quantified LogP increase (Δ ≈ +1.0 vs. thiophene) and class-level metabolic stability advantages, 2-(trifluoromethyl)thiophene is the optimal procurement choice when designing drug candidates intended to cross biological membranes (e.g., blood-brain barrier) or resist rapid CYP-mediated clearance. Projects targeting antitumor or antiviral agents should prioritize this building block over 2-methylthiophene or 2-halothiophenes when ADME properties require a 10× greater nonpolar partitioning without introducing heavy halogen liability. The strong electron-withdrawing character (σₚ = 0.54) also positions this compound as the preferred scaffold for tuning binding affinity to targets with electron-deficient binding pockets.

Organic Electronics: Conductive Polymers and OLED Materials Requiring Tuned HOMO-LUMO Gap

For research in organic light-emitting diodes (OLEDs) and conductive polymers, 2-(trifluoromethyl)thiophene offers unique electronic tuning capabilities. The strong -I effect of -CF3 lowers HOMO energy and can alter bandgap properties in conjugated systems. The compound's demonstrated use in OLED material synthesis confirms its viability in this application space. Procurement should be driven by the need for precise frontier orbital energy modulation that cannot be achieved with 2-chloro-, 2-bromo-, or 2-methylthiophene, which provide either weaker or opposite electronic effects.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling and C-H Functionalization Studies

Given the established compatibility of (hetero)aryl bromides bearing -CF3 groups in room-temperature Pd-catalyzed mono-α-arylation and the demonstrated utility of electron-deficient thiophenes in direct arylation, 2-(trifluoromethyl)thiophene (or its brominated derivatives) should be selected for reaction development efforts requiring electron-poor aryl partners. The >2× stronger electron withdrawal relative to 2-chlorothiophene alters the rate-determining steps in catalytic cycles involving oxidative addition or C-H activation, providing a distinct reactivity profile for method optimization studies. Procurement of this compound is justified when the research objective involves exploring electronic effects on catalytic turnover or regioselectivity.

Process Chemistry: Distillation and Purification Workflows with Moderate Boiling Range

For process development and scale-up operations, the boiling point of 2-(trifluoromethyl)thiophene (95–108°C) offers practical advantages over 2-bromothiophene (149–151°C). The 40–55°C lower boiling point enables gentler distillation conditions, reducing thermal degradation risk and energy input. Procurement teams evaluating building blocks for multi-step synthesis where intermediate purification is required should consider the lower boiling point as a factor favoring 2-(trifluoromethyl)thiophene over heavier 2-halothiophenes, provided that the electronic and lipophilic properties align with the target molecule's requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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